9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one
Overview
Description
9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one, also known as 9-chloro-1-methyl-1,10-phenanthroline or CMMP, is a chemical compound belonging to the phenanthroline family of heterocyclic compounds. It is a colourless solid that has been studied for its potential applications in various scientific fields. CMMP is a versatile compound that has been used in a wide range of research applications, such as organic synthesis, catalysis, materials science, and biochemistry.
Scientific Research Applications
Synthesis and Structural Assignments
A study by Krapcho et al. (2009) delves into the synthesis of sulfur-bridged bis-1,10-phenanthroline macrocycles using 9-chloro-1,1-phenanthroline-2(1H)-thione. This research showcases the compound's utility in creating complex organic structures with potential applications in materials science and catalysis Krapcho et al., 2009.
DNA Binding and Biological Activity
Brodie et al. (2004) investigated the biological activity of platinum(II) complexes containing methylated derivatives of 1,10-phenanthroline, demonstrating the compound's relevance in medicinal chemistry and its potential for developing new therapeutic agents Brodie et al., 2004.
Spin-crossover Complexes
Research by Naggert et al. (2015) on spin-crossover complexes involving functionalized 1,10-phenanthroline ligands highlights the compound's significance in the fabrication of smart materials that respond to external stimuli Naggert et al., 2015.
Redox-induced Structural Transformations
The study by Bernhard et al. (2002) on redox-induced reversible structural transformations in copper chelates based on phenanthroline derivatives emphasizes the compound's role in electrochemical applications and the development of switchable molecular devices Bernhard et al., 2002.
Ionic Liquid Crystals
Research by Cardinaels et al. (2011) on 1,10-phenanthrolinium ionic liquid crystals showcases the utility of phenanthroline derivatives in creating new materials with unique electro-optical properties, relevant for displays and sensor technology Cardinaels et al., 2011.
properties
IUPAC Name |
9-chloro-1-methyl-1,10-phenanthrolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c1-16-11(17)7-5-9-3-2-8-4-6-10(14)15-12(8)13(9)16/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXDYYVBJXXVFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC2=C1C3=C(C=C2)C=CC(=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385865 | |
Record name | 9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60385865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one | |
CAS RN |
29176-54-3 | |
Record name | 9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60385865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-CHLORO-1-METHYL-1,10-PHENANTHROLIN-2(1H)-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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